CGS 27023A

Übersicht

Beschreibung

CGS-27023, auch bekannt als CGS-27023A, ist ein kleines Molekül, das zur Klasse der organischen Verbindungen gehört, die als Valin und Derivate bezeichnet werden. Es ist ein potenter, oral wirksamer Matrixmetalloproteinase-Hemmer. Matrixmetalloproteinasen sind eine Familie von zinkabhängigen Endopeptidasen, die am Abbau der extrazellulären Matrix beteiligt sind, die eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGS-27023 umfasst mehrere Schritte, einschließlich der Reaktion von Valinderivaten mit verschiedenen Reagenzien, um die endgültige Verbindung zu bilden. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von CGS-27023 folgt Standardprotokollen für die Synthese von niedermolekularen Inhibitoren. Dies beinhaltet die chemische Großsynthese in kontrollierten Umgebungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGS-27023 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit CGS-27023 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren, die die Substitutionsreaktionen erleichtern. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen, ohne die Integrität der Verbindung zu beeinträchtigen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von CGS-27023 gebildet werden, umfassen verschiedene Analoga und Derivate, die die Kernstruktur behalten, aber unterschiedliche inhibitorische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

CGS-27023 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

CGS-27023 übt seine Wirkung aus, indem es Matrixmetalloproteinasen hemmt und dabei gezielt auf das Zinkion im aktiven Zentrum dieser Enzyme zielt. Diese Hemmung verhindert den Abbau der extrazellulären Matrix und moduliert so verschiedene physiologische und pathologische Prozesse. Zu den molekularen Zielstrukturen gehören Makrophagen-Metalloelastase und interstitielle Kollagenase, die am Gewebsumbau und an Entzündungen beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Cartilage Protection

One of the primary applications of CGS 27023A is in the protection of cartilage from degradation. Studies have demonstrated that this compound effectively inhibits the activity of stromelysin, an enzyme implicated in cartilage erosion. In preclinical models, such as ex vivo rat and in vivo rabbit studies, this compound has shown promising results in blocking cartilage matrix degradation, making it a potential therapeutic agent for osteoarthritis and other degenerative joint diseases .

2. Matrix Metalloproteinase Inhibition

This compound has been utilized to investigate the role of MMPs in various pathological conditions. For instance, it has been shown to protect the epidermal basement membrane from damage induced by MMPs in skin-equivalent models. The inhibition of MMP-1, -2, -3, and -9 by this compound resulted in augmented deposition of critical basement membrane components, thereby enhancing skin integrity and function .

Cancer Therapy Applications

1. Tumor Growth Inhibition

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth and metastasis. Preclinical studies have indicated that oral administration of this compound can significantly reduce the growth of various subcutaneous human tumor xenografts and prevent lung metastasis in animal models. This effect is attributed to its ability to inhibit MMPs that facilitate tumor invasion and metastasis .

2. Pharmacokinetics and Clinical Trials

The pharmacokinetics of this compound have been studied extensively to optimize its therapeutic use. Research has shown that food intake affects the drug's peak plasma levels but does not significantly alter overall exposure (AUC) to the drug. This finding is crucial for designing dosing regimens in clinical settings . Despite its promising preclinical results, this compound faced challenges in clinical trials, leading to its discontinuation in Phase II studies due to insufficient efficacy .

Case Studies

Wirkmechanismus

CGS-27023 exerts its effects by inhibiting matrix metalloproteinases, specifically targeting the zinc ion in the active site of these enzymes. This inhibition prevents the degradation of the extracellular matrix, thereby modulating various physiological and pathological processes. The molecular targets include macrophage metalloelastase and interstitial collagenase, which are involved in tissue remodeling and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Batimastat: Ein weiterer Matrixmetalloproteinase-Hemmer mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Marimastat: Ein oral bioverfügbares Analogon von Batimastat mit verbesserten pharmazeutischen Eigenschaften.

Tetracyclin-Derivate: Nicht-antibiotische, chemisch modifizierte Tetracycline, die Matrixmetalloproteinasen über verschiedene Mechanismen hemmen.

Einzigartigkeit

CGS-27023 ist einzigartig in seiner potenten inhibitorischen Aktivität und oralen Bioverfügbarkeit, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht. Seine Fähigkeit, bestimmte Matrixmetalloproteinasen selektiv zu hemmen, hebt es von anderen Inhibitoren ab und bietet einen gezielten Ansatz zur Modulation des Abbaus der extrazellulären Matrix .

Biologische Aktivität

CGS 27023A, also known as MMI270B, is a potent, orally active inhibitor of matrix metalloproteinases (MMPs), particularly stromelysin. Its discovery marked a significant advancement in the development of therapeutic agents targeting cartilage degradation and various pathological conditions, including cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological properties, and relevant clinical studies.

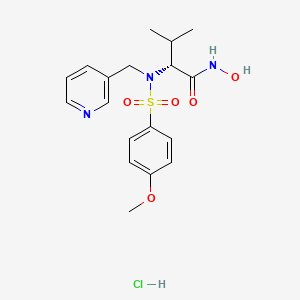

This compound is characterized by its unique chemical structure, which includes a hydroxamic acid moiety crucial for its inhibitory activity against MMPs. The structure-activity relationship (SAR) studies have identified three essential components of the compound:

- Hydroxamic Acid : Essential for binding to the catalytic zinc ion in MMPs.

- Sulfonamide Functional Group : Contributes to the overall binding affinity and specificity.

- Methoxy Aryl Hydrophobic Tail : Enhances the lipophilicity and oral bioavailability of the compound.

The inhibition potency of this compound has been quantified against various MMPs:

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed following oral administration, displaying high peak plasma concentrations (Cmax) within a short time frame (Tmax). A study involving different dosages showed that the drug's absorption and elimination half-life varied significantly based on food intake, indicating that it is sensitive to dietary factors .

Table 1 summarizes key pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 799.3 (at 150 mg) |

| Tmax (h) | Varies |

| Elimination Half-Life (h) | Varies |

| AUC0–8h (ng·h/ml) | 501.9 (at 150 mg) |

Biological Activity in Preclinical Studies

In preclinical models, this compound has demonstrated significant protective effects on cartilage. In an ex vivo rat model and an in vivo rabbit model of cartilage degradation induced by stromelysin, this compound effectively inhibited the erosion of the cartilage matrix .

Furthermore, a study indicated that this compound could inhibit interleukin-1alpha-induced fragmentation of cartilage oligomeric matrix protein (COMP), showcasing its potential in treating osteoarthritis and other degenerative joint diseases .

Clinical Studies

The clinical evaluation of this compound has primarily focused on its application in oncology. In a Phase I study assessing its efficacy in patients with recurrent colorectal cancer, this compound was administered at varying doses to evaluate safety and biological effects. Results indicated that higher doses correlated with improved biological responses measured through carcinoembryonic antigen (CEA) levels .

Case Study Summary

- Study Design : Phase I trial with escalating doses.

- Patient Population : Patients with elevated CEA levels.

- Findings :

- Biological effects were dose-dependent.

- Musculoskeletal adverse events were noted as significant side effects.

- Recommended dose range for further studies was established between 20 mg once daily and 25 mg twice daily.

Eigenschaften

CAS-Nummer |

161314-70-1 |

|---|---|

Molekularformel |

C18H23N3O5S |

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |

InChI |

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1 |

InChI-Schlüssel |

BSIZUMJRKYHEBR-QGZVFWFLSA-N |

SMILES |

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Isomerische SMILES |

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Kanonische SMILES |

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGS 27023A CGS-27023A MMI 270B MMI-270B MMI270 MMI270B N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.